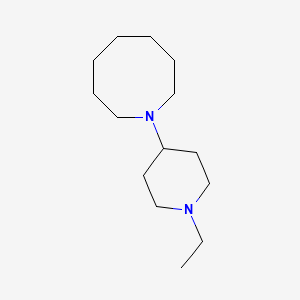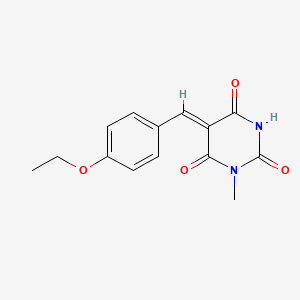![molecular formula C16H14N2O3 B5730686 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, also known as MBBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid involves its ability to induce apoptosis in cancer cells. 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to activate the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death. Additionally, 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. These effects make 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of using 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in lab experiments is that it can be toxic to normal cells at high concentrations. Care must be taken to ensure that the concentration of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid used in experiments is not toxic to normal cells.
Orientations Futures
There are several future directions for research on 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid. One area of research could be the development of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid derivatives that are less toxic to normal cells while still retaining their ability to induce apoptosis in cancer cells. Another area of research could be the development of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid-based therapies for the treatment of diseases such as arthritis and cardiovascular disease. Additionally, more research could be done on the mechanisms of action of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, including its effects on cellular signaling pathways.
Méthodes De Synthèse
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can be synthesized through a multi-step process starting from 2-methylbenzimidazole. The first step involves the reaction of 2-methylbenzimidazole with paraformaldehyde to form N-(2-methyl-1H-benzimidazol-1-yl)methanal. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a catalyst to form 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid.
Applications De Recherche Scientifique
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and cardiovascular disease.
Propriétés
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-14-5-3-2-4-13(14)17-15(18)10-21-12-8-6-11(7-9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWCWFXGECHNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)


![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)


